molecular formula C15H12N4O3 B2602360 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034368-05-1

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2602360
CAS No.: 2034368-05-1
M. Wt: 296.286
InChI Key: UKNYXUAOCRRIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a pyridinone, oxadiazole, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2-oxo-1,2-dihydropyridin-4-yl intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the intermediates: The final step involves coupling the 2-oxo-1,2-dihydropyridin-4-yl intermediate with the 1,2,4-oxadiazole derivative and benzamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: It can be explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: shares similarities with other compounds containing pyridinone, oxadiazole, or benzamide moieties.

    N-(2-oxo-1,2-dihydropyridin-4-yl)-N’-benzoylurea: Another compound with a pyridinone and benzamide structure.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-12-8-11(6-7-16-12)14-18-13(22-19-14)9-17-15(21)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNYXUAOCRRIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.